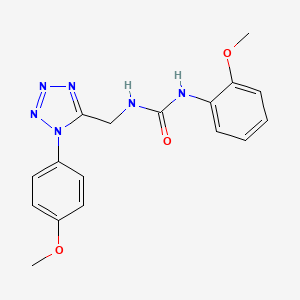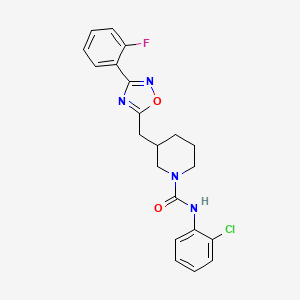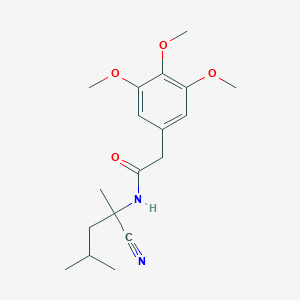
1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as MTMU, is a chemical compound with potential therapeutic applications. It belongs to the family of tetrazole-based urea derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival, including PI3K/AKT/mTOR, MAPK/ERK, and NF-κB. This compound also modulates the expression of genes involved in apoptosis, cell cycle regulation, and DNA damage response. Furthermore, it interacts with ion channels and neurotransmitter receptors in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, depending on the target tissue and cell type. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In addition, it suppresses the production of pro-inflammatory cytokines and chemokines, and reduces oxidative stress and mitochondrial dysfunction. This compound also enhances synaptic plasticity and neurogenesis in the brain, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several advantages for lab experiments, including its high yield and purity, well-established synthesis method, and broad spectrum of pharmacological activities. However, it also has some limitations, such as its low solubility in aqueous solutions, potential toxicity at high doses, and limited in vivo stability. Therefore, further studies are needed to optimize the formulation and delivery of this compound for clinical applications.
Future Directions
There are several future directions for research on 1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, including:
1. Development of novel analogs with improved pharmacological properties and selectivity for specific targets.
2. Investigation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound.
3. Evaluation of the in vivo efficacy and safety of this compound in animal models of cancer, inflammation, and neurodegenerative disorders.
4. Exploration of the potential synergistic effects of this compound with other anti-cancer, anti-inflammatory, and neuroprotective agents.
5. Translation of the preclinical findings into clinical trials for the treatment of cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In summary, this compound is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its synthesis method has been well-established, and its pharmacological properties have been extensively studied. Further research is needed to elucidate its mechanism of action, optimize its formulation and delivery, and evaluate its clinical efficacy and safety. This compound represents a valuable tool for scientific research and drug discovery, and holds great promise for the development of novel therapeutics.
Synthesis Methods
1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be synthesized by reacting 2-methoxyaniline and 4-methoxyphenyl isocyanate with sodium azide and triethylamine in acetonitrile. The resulting product is purified by column chromatography to obtain this compound in high yield and purity. The synthesis method has been optimized and validated by various research groups, and the product has been characterized by spectroscopic and analytical techniques.
Scientific Research Applications
1-(2-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it has been demonstrated to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-13-9-7-12(8-10-13)23-16(20-21-22-23)11-18-17(24)19-14-5-3-4-6-15(14)26-2/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSVDDQVWIHHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2424031.png)



![3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B2424036.png)


![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424042.png)
![6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2424044.png)
![2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424045.png)



